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Compound of Interest

Compound Name: Deupirfenidone

Cat. No.: B10860353

For Researchers, Scientists, and Drug Development Professionals

Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone, an established anti-
inflammatory and anti-fibrotic agent. This strategic modification of pirfenidone's chemical
structure is designed to alter its pharmacokinetic profile, potentially leading to improved
tolerability and bioavailability. This technical guide provides an in-depth analysis of the
pharmacokinetics and bioavailability of deupirfenidone, summarizing key clinical trial data,
experimental protocols, and the implications for its therapeutic development.

Introduction to Deupirfenidone

Deupirfenidone is being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and
other conditions involving inflammation and fibrosis. By selectively replacing hydrogen atoms
with deuterium, the metabolic pathway of pirfenidone is altered, leading to a differentiated
pharmacokinetic (PK) profile.[1][2] This modification aims to address the tolerability issues
associated with pirfenidone, which can limit its use and lead to treatment discontinuation.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of deupirfenidone have been evaluated in several clinical
studies, demonstrating a profile distinct from that of its parent compound, pirfenidone.
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Absorption and Bioavailability

Deupirfenidone is orally administered.[4] Clinical trial data has shown that deupirfenidone
exhibits a different bioavailability profile compared to pirfenidone.

Food Effect:

The presence of food has a notable impact on the absorption of deupirfenidone. In a Phase 1
study, administration of a single 500 mg dose of deupirfenidone with food resulted in a
decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (Area
Under the Curve, AUC) when compared to fasting conditions. Specifically, the Cmax was
reduced by 23% when taken with food. This is a less pronounced effect than that observed with
pirfenidone, where food intake leads to a 49% reduction in Cmax. These findings suggest that
deupirfenidone may be administered with less stringent regard to meals.

Dose Proportionality and Exposure

Clinical studies have demonstrated that deupirfenidone exhibits dose-proportional
pharmacokinetics.[2] In a Phase 1 multiple ascending dose study, increasing doses of
deupirfenidone (up to 1000 mg BID) were well-tolerated and showed a proportional increase
in exposure.

Furthermore, studies have indicated that deupirfenidone can achieve higher drug exposure
compared to pirfenidone at equivalent doses. An 801 mg dose of deupirfenidone resulted in
greater drug exposure than an 801 mg dose of pirfenidone. In a Phase 2b trial,
deupirfenidone 825 mg three times a day (TID) resulted in an approximately 50% increase in
drug exposure compared to pirfenidone 801 mg TID.[5]

Metabolism

Deupirfenidone is a selectively deuterated form of pirfenidone, with three deuterium atoms
replacing hydrogen at the site of active metabolism.[1] This deuteration slows down the
metabolic conversion of the parent drug to its primary metabolite, 5-carboxy-pirfenidone.[1]
This results in a higher ratio of the active parent drug to its metabolite compared to what is
reported for pirfenidone.[2][6]

Comparative Pharmacokinetics with Pirfenidone
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A key aspect of deupirfenidone's development is its differentiated pharmacokinetic profile
relative to pirfenidone. Studies have directly compared the two compounds, providing valuable
insights.

A dose-finding study in healthy older adults found that deupirfenidone 850 mg twice daily
(BID) met the equivalence criterion for AUC when compared to pirfenidone 801 mg three times
daily (TID), although the Cmax was higher with deupirfenidone.[7][8] Conversely,
deupirfenidone 550 mg TID was also found to be equivalent to pirfenidone 801 mg TID in
terms of AUC, but with a lower Cmax.[7][8]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the key quantitative pharmacokinetic data from various clinical
studies of deupirfenidone.

Table 1: Phase 1 Single Dose Food Effect Study (500 mg Deupirfenidone)

% Change (Fed vs.

Parameter Fed State Fasting State .
Fasting)

Cmax Decreased Higher -23%

AUC Decreased Higher Not specified

Table 2: Comparative Pharmacokinetics of Deupirfenidone and Pirfenidone

Drug & Regimen Comparator & Regimen Key Finding

Equivalent AUC, higher Cmax

Deupirfenidone 850 mg BID Pirfenidone 801 mg TID o
for deupirfenidone.[7][8]
o o Equivalent AUC, lower Cmax
Deupirfenidone 550 mg TID Pirfenidone 801 mg TID S
for deupirfenidone.[7][8]
~50% increased drug
Deupirfenidone 825 mg TID Pirfenidone 801 mg TID exposure with deupirfenidone.

[5]
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Table 3: Dose Proportionality of Deupirfenidone (TID Regimen)

Dose Escalation AUC Increase Cmax Increase

550 mg to 824 mg 43%[1] 57%][1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
The following sections describe the protocols for key experiments cited in this guide.

Phase 1 Multiple Ascending Dose and Food Effect Study

» Study Design: A randomized, double-blind study in healthy participants.

e Multiple Ascending Dose (MAD) Portion:
o Participants received increasing doses of deupirfenidone, up to 1000 mg BID.
o Safety, tolerability, and pharmacokinetic profiles were evaluated.

» Food Effect Portion:

o Participants received a single 500 mg dose of deupirfenidone under both fed and fasting
conditions.

o Pharmacokinetic parameters (AUC and Cmax) were measured to assess the impact of
food.

Phase 1 Dose-Finding Study in Healthy Older Adults

» Study Design: A three-part, randomized, double-blind study.[1][8]

¢ Objective: To identify the optimal doses of deupirfenidone for a Phase 2b study by
evaluating safety, tolerability, steady-state pharmacokinetics, and food effect relative to
pirfenidone.[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10860353?utm_src=pdf-body
https://publications.ersnet.org/content/erjor/early/2025/07/03/23120541.00469-2025.full.pdf
https://publications.ersnet.org/content/erjor/early/2025/07/03/23120541.00469-2025.full.pdf
https://www.benchchem.com/product/b10860353?utm_src=pdf-body
https://www.benchchem.com/product/b10860353?utm_src=pdf-body
https://publications.ersnet.org/content/erjor/early/2025/07/03/23120541.00469-2025.full.pdf
https://www.researchgate.net/publication/393578229_A_dose-finding_pharmacokinetics_study_of_deupirfenidone_LYT-100_in_healthy_older_adults
https://www.benchchem.com/product/b10860353?utm_src=pdf-body
https://publications.ersnet.org/content/erjor/early/2025/07/03/23120541.00469-2025.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Methodology: The study assessed various dosing regimens, including twice-daily and three-
times-daily administration, and included a titration regimen from 550 mg TID to 824 mg TID.

[1]

Phase 2b ELEVATE IPF Trial

» Study Design: A global, randomized, double-blind, active- and placebo-controlled, dose-
ranging trial in patients with IPF.[9]

o Treatment Arms: Participants were randomized (1:1:1:1) to receive one of the following for
26 weeks:

o Deupirfenidone 550 mg TID
o Deupirfenidone 825 mg TID
o Pirfenidone 801 mg TID

o Placebo TID

e Primary Endpoint: To evaluate the efficacy of deupirfenidone in slowing the rate of lung
function decline as measured by Forced Vital Capacity (FVC).[10]

o Pharmacokinetic Sub-study: Preliminary pharmacokinetic data were collected to compare
drug exposure between the deupirfenidone and pirfenidone arms.

Visualizations of Experimental Workflows and
Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental
workflows and concepts related to deupirfenidone's pharmacokinetics.
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Phase 1 Food Effect Study

Fed Condition
(Single 500mg Dose)
Healthy Participant Pool @
Fasting Condition
(Single 500mg Dose)

Pharmacokinetic Analysis
(Cmax, AUC)

Group A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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